molecular formula C13H18Si B14873459 (3,4-Dimethyl-phenylethynyl)-trimethyl-silane

(3,4-Dimethyl-phenylethynyl)-trimethyl-silane

Cat. No.: B14873459
M. Wt: 202.37 g/mol
InChI Key: KOTSAMIEMHAUAB-UHFFFAOYSA-N
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Description

(3,4-Dimethyl-phenylethynyl)-trimethyl-silane is an organosilicon compound characterized by the presence of a phenylethynyl group substituted with two methyl groups at the 3 and 4 positions, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 3,4-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

3,4-Dimethylphenylacetylene+Trimethylsilyl chlorideThis compound\text{3,4-Dimethylphenylacetylene} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 3,4-Dimethylphenylacetylene+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethyl-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(3,4-Dimethyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (3,4-Dimethyl-phenylethynyl)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of the phenylethynyl and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The exact mechanism depends on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylethynyl-trimethyl-silane: Similar structure but without the methyl groups at the 3 and 4 positions.

    Dimethylphenylacetylene: Lacks the trimethylsilyl group.

    Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the phenyl and methyl groups.

Uniqueness

(3,4-Dimethyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both the phenylethynyl and trimethylsilyl groups, along with the methyl substitutions at the 3 and 4 positions. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C13H18Si

Molecular Weight

202.37 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C13H18Si/c1-11-6-7-13(10-12(11)2)8-9-14(3,4)5/h6-7,10H,1-5H3

InChI Key

KOTSAMIEMHAUAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#C[Si](C)(C)C)C

Origin of Product

United States

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